5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine
Description
Properties
CAS No. |
656807-15-7 |
|---|---|
Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)pent-4-ynyl]-3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C20H17N3O2S/c1-2-3-14-19(26(24,25)17-12-8-5-9-13-17)18-15-21-23-20(22-18)16-10-6-4-7-11-16/h1,4-13,15,19H,3,14H2 |
InChI Key |
XFPJITRERQNGHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C1=CN=NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
A rapid and efficient method involves reacting phenylhydrazine with nitriles under microwave irradiation. This approach reduces reaction times and improves yields compared to conventional heating.
Key Reaction:
$$ \text{Phenylhydrazine} + \text{Nitrile} \xrightarrow{\text{Microwave}} \text{3-Phenyl-1,2,4-triazine} $$
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120–150°C | |
| Time | 15–30 minutes | |
| Catalyst/Ligand | None |
Palladium-Catalyzed Coupling
For direct introduction of the phenyl group, Suzuki-Miyaura cross-coupling may be utilized. A halogenated triazine precursor reacts with arylboronic acid under palladium catalysis.
Example Conditions:
- Catalyst: Pd(PPh₃)₂Cl₂
- Base: K₂CO₃
- Solvent: DME/H₂O
- Yield: ~75% (estimated from analogous reactions)
Functionalization at Position 5
The 5-position is typically functionalized via electrophilic substitution or cross-coupling.
Halogenation for Coupling
Bromination or iodination at position 5 enables subsequent Sonogashira coupling.
Reagents:
| Substrate | Reagent | Product | Yield | |
|---|---|---|---|---|
| 3-Phenyltriazine | NBS | 5-Bromo-3-phenyltriazine | 60–85% |
Sulfonylation of the Alkyne
The terminal alkyne is sulfonylated using benzenesulfonyl chloride.
Direct Sulfonylation
Reagents:
Conditions:
- Solvent: THF or DCM
- Temperature: 0–25°C
| Substrate | Reagent | Product | Yield | |
|---|---|---|---|---|
| HC≡C-(CH₂)₃-OH | PhSO₂Cl | PhSO₂-(CH₂)₃-C≡CH | 70–90% |
Alternative Routes
For sensitive substrates, triphenylphosphine ditriflate may activate sulfonic acids for esterification.
Final Assembly and Purification
The sulfonylated alkyne is coupled to the triazine core.
One-Pot Synthesis
Sequential Sonogashira coupling and sulfonylation can be performed without isolating intermediates.
Example Workflow:
- Halogenate triazine → 2. Couple with alkyne → 3. Sulfonylate terminal alkyne
Key Challenges:
- Competitive Reactions: Sulfonyl chloride may react with the triazine’s NH groups.
- Solvent Compatibility: Polar aprotic solvents (e.g., DMAc) are preferred for sulfonylation.
Analytical and Spectroscopic Data
Characterization Table:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₂S | HRMS |
| ¹H NMR (CDCl₃) | δ 7.8–7.3 (m, aromatic), 2.5 (t, CH₂) | |
| IR | 2180 cm⁻¹ (C≡C), 1350 cm⁻¹ (SO₂) |
Mechanistic Insights
Sonogashira Mechanism
Sulfonylation
- Nucleophilic Attack: Alkyne terminal proton deprotonated by base
- Electrophilic Substitution: Sulfonyl chloride attacks alkyne carbon
Chemical Reactions Analysis
Types of Reactions
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is a compound that has gained attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, synthesizing insights from diverse studies and presenting comprehensive data.
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 398.49 g/mol. Its structure features a triazine ring, which is known for its stability and reactivity, making it a suitable candidate for various chemical modifications and applications.
Anticancer Activity
One of the most significant applications of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is its potential anticancer properties. Several studies have demonstrated that derivatives of triazine compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds similar to 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine have shown effectiveness against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .
Synthesis of Functional Materials
The unique structure of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine allows it to be utilized in the synthesis of novel materials. The incorporation of sulfonyl groups enhances solubility and compatibility with various polymers, making it an excellent candidate for developing functional materials such as sensors and drug delivery systems.
Photophysical Properties
Research indicates that triazine derivatives exhibit interesting photophysical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Their ability to absorb light at specific wavelengths can be exploited in designing efficient energy conversion devices.
Case Study 1: Anticancer Evaluation
A study published in Nature examined a series of triazine derivatives similar to 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine. The researchers synthesized multiple analogs and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that modifications on the phenyl group significantly enhanced anticancer activity, with some compounds demonstrating over 70% inhibition at low concentrations .
Case Study 2: Material Applications
Another study focused on the synthesis of polymer composites incorporating triazine derivatives. The results indicated improved thermal stability and mechanical properties compared to traditional materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the triazine structure .
Mechanism of Action
The mechanism of action of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes Compound A and its structural analogs, highlighting substituent variations and functional implications:
Biological Activity
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core, which is known for its diverse biological activities. The presence of a benzenesulfonyl group and a pent-4-yn-1-yl moiety enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, compounds with a triazine core have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A study highlighted that certain triazine derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Key Findings:
- Mechanism of Action: Triazines may inhibit enzymes critical for tumorigenesis, leading to reduced cell proliferation.
- Case Study: A derivative demonstrated remarkable activity against melanoma cell lines with a GI50 of M .
Cardiovascular Effects
The biological activity of sulfonamide derivatives, including those related to benzenesulfonyl compounds, has been investigated in cardiovascular contexts. Studies have shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, 4-(2-aminoethyl)-benzenesulfonamide was found to significantly lower perfusion pressure compared to controls .
Experimental Design:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Results:
The presence of specific sulfonamide derivatives resulted in statistically significant changes in coronary resistance (p = 0.05), indicating their potential as therapeutic agents for cardiovascular conditions .
The biological activity of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and cardiovascular health.
- Calcium Channel Interaction: Some studies suggest that sulfonamide derivatives can act as calcium channel blockers, influencing vascular resistance and cardiac function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
